molecular formula C15H13F6N3O4S B11515177 ethyl N-(1,3-benzothiazol-2-ylcarbamoyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate

ethyl N-(1,3-benzothiazol-2-ylcarbamoyl)-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate

Cat. No.: B11515177
M. Wt: 445.3 g/mol
InChI Key: CMPKDCCZKVNLJH-UHFFFAOYSA-N
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Description

ETHYL 2-{[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE is a complex organic compound featuring a benzothiazole moiety, a trifluoromethyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE typically involves the reaction of 2-aminobenzothiazole with ethyl 2-bromo-3,3,3-trifluoropropanoate under basic conditions. The reaction proceeds through nucleophilic substitution, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to prevent side reactions and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 2-{[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-{[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE is unique due to the presence of both the benzothiazole and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C15H13F6N3O4S

Molecular Weight

445.3 g/mol

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylcarbamoylamino)-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)propanoate

InChI

InChI=1S/C15H13F6N3O4S/c1-2-27-10(25)14(15(19,20)21,28-7-13(16,17)18)24-11(26)23-12-22-8-5-3-4-6-9(8)29-12/h3-6H,2,7H2,1H3,(H2,22,23,24,26)

InChI Key

CMPKDCCZKVNLJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)NC1=NC2=CC=CC=C2S1)OCC(F)(F)F

Origin of Product

United States

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